(3-Oxo-pyrrolidin-1-YL)-acetic acid
Description
Historical Context of Pyrrolidinone Derivatives in Synthetic Chemistry
The pyrrolidinone ring is a fundamental scaffold in chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous biologically active compounds. acs.org Historically, the synthesis of simple pyrrolidinone backbones has been well-established, often involving manipulation of the α-position through base treatment and subsequent reaction with electrophiles. acs.org While effective, these methods often require multiple steps. acs.org Over the years, research has focused on developing more efficient, one-pot syntheses to create densely functionalized pyrrolidinones. acs.org These advancements have expanded the accessibility and diversity of pyrrolidinone derivatives for various applications.
The versatility of the pyrrolidinone structure is further highlighted by its presence in many natural alkaloids and other biologically active molecules. tandfonline.com This has spurred continuous efforts to develop novel synthetic routes, including multicomponent reactions, which offer increased efficiency and atom economy. tandfonline.com
Significance of N-Substituted Pyrrolidinone Carboxylic Acids in Contemporary Organic Synthesis
N-substituted pyrrolidinone carboxylic acids represent a significant subclass of pyrrolidinone derivatives with broad utility in modern organic synthesis. These compounds serve as valuable building blocks for more complex molecules, including pharmaceuticals and novel materials. chemimpex.com For instance, N-substituted-2-pyrrolidone-4-carboxylic acids are being explored as bio-based alternatives to fossil-based aromatic carboxylic acids in the production of polyesters and alkyds. researchgate.netcolab.ws
The introduction of a carboxylic acid moiety on the nitrogen substituent provides a handle for further chemical modifications, such as amide bond formation. This has been effectively utilized in the synthesis of libraries of compounds for drug discovery, for example, in the development of inhibitors for enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.
Furthermore, the specific positioning of the carboxylic acid group in relation to the pyrrolidinone ring can influence the molecule's properties and applications. For example, esters of N-substituted 2-pyrrolidone-4-carboxylic acids have been investigated as environmentally friendly polar solvents. google.com
Current Research Trajectories and Potential of (3-Oxo-pyrrolidin-1-YL)-acetic Acid
Current research on this compound and its analogs is focused on exploring their potential in medicinal chemistry and materials science. The presence of both a ketone and a carboxylic acid functional group within the same molecule makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds.
While specific research on this compound itself is not extensively detailed in the provided search results, the broader class of N-substituted pyrrolidinones with functionalized side chains is an active area of investigation. For example, related structures are being explored for their anti-inflammatory and antioxidant activities. nih.gov The synthesis of derivatives containing the (3-oxo-pyrrolidin-1-yl) moiety is also a subject of study.
The potential of this compound lies in its ability to be a precursor for more complex molecules with desired biological or material properties. The oxo group can be a site for nucleophilic attack or other transformations, while the acetic acid side chain allows for peptide-like coupling reactions.
Overview of Key Academic Research Domains Associated with the Compound
The academic research domains associated with this compound and its derivatives are primarily centered around:
Synthetic Organic Chemistry: The development of novel and efficient methods for the synthesis of functionalized pyrrolidinones is a major focus. acs.orgrsc.orgrsc.org This includes metal-free reactions, multicomponent reactions, and the use of green chemistry principles. acs.orgrsc.org
Medicinal Chemistry: The pyrrolidinone scaffold is a key component in the design and synthesis of new therapeutic agents. chemimpex.comnih.gov Research in this area involves creating derivatives and evaluating their biological activities against various targets, such as enzymes and receptors. nih.govnih.gov
Materials Science: N-substituted pyrrolidinone derivatives are being investigated for their potential as monomers in the synthesis of new polymers, such as bio-based polyesters and alkyds. researchgate.netcolab.ws Their unique structures can impart desirable properties to the resulting materials. researchgate.netcolab.ws
Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7(3-5)4-6(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHFUFLWTYEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652397 | |
| Record name | (3-Oxopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-96-3 | |
| Record name | (3-Oxopyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxo Pyrrolidin 1 Yl Acetic Acid
Classical Approaches to Pyrrolidinone Ring Systems with Acetic Acid Functionality
Traditional methods for constructing the pyrrolidinone core with an appended acetic acid group have laid the groundwork for more advanced synthetic strategies. These approaches often involve direct synthesis or multi-step sequences featuring key ring-closure reactions.
Direct Synthesis Strategies for the Core Structure
The direct synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be achieved through the condensation of itaconic acid with various amines. researchgate.net For instance, heating itaconic acid with 5-substituted 1,3,4-thiadiazol-2-amines, either neat or with acetic acid, yields the corresponding 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid. researchgate.net This method has also been successfully applied to the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C). researchgate.net Similarly, the reaction of 2-aminophenol (B121084) with itaconic acid provides 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com These direct condensations offer a straightforward route to the pyrrolidinone-acetic acid scaffold.
Ring Closure Reactions Employed for Pyrrolidinone Formation
Ring-closure or cyclization reactions are fundamental to forming the pyrrolidinone ring. One common strategy involves the intramolecular cyclization of precursors containing both an amine and a suitable carboxylic acid or ester functionality. For example, 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been prepared by the cyclization of 2-methylenesuccinic acid with a variety of aliphatic, aromatic, and heterocyclic amines. researchgate.net
Another notable approach is the palladium-catalyzed allylative 5-endo-trig cyclization, which has been developed for the synthesis of substituted pyrrolidinones. aalto.fi This method often utilizes natural amino acids as starting materials, employing a chiral-pool strategy to achieve stereocontrol. aalto.fi
Modern and Sustainable Synthesis Techniques
In recent years, a strong emphasis has been placed on developing more efficient, environmentally friendly, and high-throughput methods for synthesizing complex molecules. Microwave-assisted synthesis, solid-phase organic synthesis, and multicomponent reactions have emerged as powerful tools in this endeavor.
Microwave-Assisted Synthesis Methods
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance energy efficiency. scispace.comresearchgate.net This technology is particularly effective for reactions conducted in polar solvents or with ionic compounds. scispace.com
A variety of substituted pyrrolidinone derivatives have been synthesized using microwave-assisted one-pot, three-component reactions. researchgate.net For example, the reaction of aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in the presence of p-toluenesulfonic acid in water can be efficiently carried out under microwave irradiation. researchgate.net This method offers a green and economical procedure for accessing these scaffolds. researchgate.net The synthesis of various acetamide (B32628) derivatives of amines has also been achieved with good yields and significantly reduced reaction times (from hours to minutes) using microwave assistance. mdpi.com
The benefits of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. scispace.commdpi.com
Improved Yields: In many cases, microwave heating leads to higher product yields compared to traditional methods. clockss.org
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating. scispace.com
Green Chemistry: The use of greener solvents like water and reduced energy consumption align with the principles of green chemistry. researchgate.net
| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Key Advantage |
| Three-component | Aromatic aldehydes, anilines, dialkylbut-2-ynedioate | p-TsOH/water | Microwave | Green, one-pot synthesis. researchgate.net |
| Acetamide synthesis | Chloroacetyl chloride, amines | - | Microwave | Reduced reaction time. mdpi.com |
| Pyrrolidinone synthesis | Aryl aldehyde, arylamine derivatives, diethyl acetylenedicarboxylate | [BBSI]Cl/ethylene glycol | Microwave | Energy efficient. scispace.com |
Solid-Phase Organic Synthesis (SPOS) for Pyrrolidinone Scaffolds
Solid-phase organic synthesis (SPOS) has become a cornerstone in the rapid generation of compound libraries for drug discovery. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification simplified to washing the resin.
An efficient solid-phase synthesis of N-substituted pyrrolidinones has been developed starting from resin-bound glutamic acid. nih.gov This method utilizes the Ugi four-component reaction (U-4CR), a powerful tool for creating molecular diversity. nih.gov The use of SPOS in conjunction with multicomponent reactions allows for the rapid assembly of complex molecules from simple building blocks. nih.gov Libraries of highly substituted pyrrolidines have also been generated using SPOS, starting from a complex bicyclic β-lactam scaffold. nih.gov
The advantages of SPOS include:
High Throughput: Enables the parallel synthesis of a large number of compounds. nih.gov
Simplified Purification: Excess reagents and by-products are easily removed by washing the solid support.
Automation: The process can be automated, further increasing efficiency. rsc.org
Multicomponent Reaction (MCR) Strategies for N-Substituted Pyrrolidinone Derivatives
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govtandfonline.com MCRs are highly valued for their efficiency, atom economy, and the ability to generate complex molecules in a single operation. researchgate.nettandfonline.com
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR used for the synthesis of N-substituted pyrrolidinones. nih.gov This reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, leading to a high degree of structural diversity in the products. nih.gov MCRs have been successfully combined with SPOS to create large libraries of N-substituted pyrrolidinone derivatives. nih.gov
Recent advancements have also seen the use of MCRs in combination with microwave irradiation to further enhance synthetic efficiency. researchgate.netclockss.org These strategies represent a powerful and sustainable approach to the synthesis of N-substituted pyrrolidinone derivatives for various applications. tandfonline.comresearchgate.net
| MCR Type | Reactants | Key Features |
| Ugi Four-Component Reaction (U-4CR) | Carboxylic acid, amine, carbonyl compound, isocyanide | High structural diversity, compatible with SPOS. nih.gov |
| Three-component reaction | Aromatic aldehydes, anilines, dialkylbut-2-ynedioate | One-pot synthesis, can be microwave-assisted. researchgate.net |
Chemical Reactivity and Transformation Studies of 3 Oxo Pyrrolidin 1 Yl Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of (3-Oxo-pyrrolidin-1-YL)-acetic acid is a primary site for various chemical modifications, including esterification, amide bond formation, and decarboxylation.
Esterification Reactions and Ester Derivatives
Esterification of the carboxylic acid can be achieved through various methods. For instance, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. The use of ionic liquids like triethylammonium (B8662869) sulfate (B86663) can also serve as both a catalyst and a medium for the esterification of carboxylic acids with primary alcohols, often resulting in excellent yields. semanticscholar.org The reaction conditions, such as temperature and reactant ratios, can be optimized to maximize the yield of the corresponding ester. semanticscholar.org For example, a study on the esterification of acetic acid with 1-octanol (B28484) showed that using a 20% excess of the alcohol increased the ester yield. semanticscholar.org
A notable ester derivative is the Oxo-(1-triisopropylsilyl-1H-pyrrol-3-yl)acetic acid ethyl ester , which incorporates a bulky triisopropylsilyl protecting group on the pyrrole (B145914) nitrogen. indofinechemical.com This protecting group strategy can be employed to selectively carry out reactions on other parts of the molecule.
Table 1: Examples of Esterification Reactions
| Reactants | Catalyst/Conditions | Product |
|---|---|---|
| This compound, Ethanol | Sulfuric Acid (catalytic), Heat | This compound ethyl ester |
Amide Formation and Peptide Coupling Strategies
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the field of peptide chemistry. youtube.com This reaction involves coupling the carboxylic acid moiety with a primary or secondary amine. To facilitate this, the carboxylic acid is typically activated by a coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. youtube.comuni-kiel.de
A variety of peptide coupling reagents have been developed to promote efficient amide bond formation and minimize side reactions, such as racemization. uni-kiel.debachem.com These reagents often convert the hydroxyl group of the carboxylic acid into a good leaving group. youtube.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). uni-kiel.deresearchgate.net The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered amino acids or racemization-prone fragments. bachem.com For instance, the use of 3-nitro-l,2,4-triazol-l-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyNTP) has shown high reactivity in solid-phase peptide synthesis, even with less reactive amino acids. peptide.com
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples |
|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) uni-kiel.de |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) researchgate.net |
Decarboxylation Pathways and Mechanisms
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For β-keto acids, such as this compound, this reaction can occur upon heating. The mechanism typically proceeds through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com The presence of the ketone at the β-position facilitates this process by stabilizing the negative charge that develops on the α-carbon during the transition state. youtube.com
The rate of decarboxylation can be influenced by the reaction conditions. For example, the decarboxylation of acetoacetic acid has been shown to be significantly faster in its acidic form compared to its anionic form. masterorganicchemistry.com This is attributed to an entropy effect rather than a difference in activation energy. masterorganicchemistry.com
Transformations Involving the Oxo Group (Ketone Reactivity)
The ketone functional group in this compound is another key site for chemical transformations, including reduction and condensation reactions.
Reduction Reactions of the Carbonyl Functionality
The ketone group can be reduced to a secondary alcohol. wikipedia.org This transformation can be achieved using a variety of reducing agents. wikipedia.org Common metal hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reducing ketones. wikipedia.orgharvard.edu The choice of reducing agent can be important for chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.govresearchgate.net For instance, aldehydes are generally more reactive towards reduction than ketones. wikipedia.orgnih.gov
The stereochemical outcome of the reduction can also be controlled. For example, the reduction of cyclic ketones can lead to the formation of diastereomeric alcohols. wikipedia.org Asymmetric reduction methods, such as the use of chiral catalysts in Noyori asymmetric hydrogenation or CBS reduction, can be employed to produce a specific enantiomer of the alcohol. wikipedia.org
Table 3: Common Reducing Agents for Ketones
| Reducing Agent | Typical Substrates Reduced | Notes |
|---|---|---|
| Sodium Borohydride (NaBH4) | Aldehydes, Ketones wikipedia.org | Milder and more selective than LiAlH4. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides harvard.edu | Very powerful and non-selective reducing agent. harvard.edu |
| N-heterocyclic carbene boranes | Aldehydes, Ketones nih.gov | Can be activated by acetic acid. nih.gov |
Condensation Reactions, Including Aldol-Type Processes
The ketone functionality can participate in condensation reactions, such as the aldol (B89426) reaction. wikipedia.org The aldol reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound. wikipedia.org In the case of this compound, the α-protons to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with another carbonyl compound in a crossed aldol reaction. wikipedia.org
To control the outcome of crossed aldol reactions and avoid a complex mixture of products, one of the carbonyl components is often chosen to be non-enolizable, such as formaldehyde (B43269) or benzaldehyde. wikipedia.org The aldol reaction can also be catalyzed by amines, such as pyrrolidine (B122466), which can lead to good yields and diastereoselectivities. researchgate.net The reaction temperature can significantly influence the selectivity of these reactions. researchgate.net
Nucleophilic Addition Reactions to the Ketone
The ketone group, with its electrophilic carbonyl carbon, is a primary site for reactivity in this compound. It is susceptible to attack by a wide array of nucleophiles in what is known as a nucleophilic addition reaction. This reaction class is fundamental to the functionalization of ketones.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. The reactivity of the ketone can be influenced by steric hindrance and the electronic nature of the surrounding molecular structure. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group.
Detailed research findings on specific nucleophilic additions to this compound are not widely published. However, based on the well-established principles of ketone chemistry, a variety of transformations can be predicted. A summary of potential nucleophilic addition reactions is presented below.
Interactive Table: Predicted Outcomes of Nucleophilic Addition to the Ketone Moiety
| Nucleophile (Reagent) | Predicted Product Structure | Product Class | Notes |
| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | A standard reduction of the ketone to a hydroxyl group. | |
| Organometallics (e.g., RMgBr, RLi) | Tertiary Alcohol | Forms a new carbon-carbon bond, adding an alkyl/aryl group (R). | |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Introduces a cyano group, which can be further hydrolyzed to a carboxylic acid. | |
| Amines (e.g., RNH₂) | Imine/Enamine | Reaction with primary amines typically yields imines after dehydration. | |
| Ylides (e.g., Wittig Reagent) | Alkene | Converts the carbonyl group into a carbon-carbon double bond. |
Reactivity and Modifications of the Pyrrolidinone Ring System
The pyrrolidinone ring, a five-membered lactam, is a robust heterocyclic system. Its reactivity is centered on the amide functionality and the adjacent methylene (B1212753) groups.
Direct electrophilic substitution on the saturated carbon atoms of the pyrrolidinone ring is generally not feasible. However, the protons on the carbon alpha to the ketone (C4) are acidic and can be removed by a strong base to form an enolate. This enolate is nucleophilic and can react with various electrophiles. This two-step sequence results in the net substitution of an alpha-proton with an electrophile. Potential reactions include alkylation, acylation, and halogenation at the C4 position.
Nucleophilic substitution directly on the ring's carbon atoms is unlikely due to the absence of a suitable leaving group. The most significant reaction in this class is the nucleophilic acyl substitution at the lactam's carbonyl carbon. Under harsh conditions (e.g., strong acid or base with heat), this can lead to the hydrolytic cleavage of the amide bond, resulting in the opening of the pyrrolidinone ring to form a linear amino acid derivative.
Skeletal rearrangements that alter the size of the pyrrolidinone ring are important synthetic strategies for accessing different heterocyclic systems.
Ring Expansion: Methodologies exist for the expansion of cyclic ketones. For instance, a Tiffeneau–Demjanov rearrangement could potentially be employed. This would involve converting the ketone of this compound into a cyanohydrin, followed by reduction to an amino alcohol and subsequent diazotization to induce a one-carbon ring expansion, yielding a six-membered piperidinone ring.
Ring Contraction: Ring contractions of pyrrolidine derivatives are also known, though less common than expansions. A Favorskii rearrangement, if a suitable α-halo ketone derivative of the parent compound were prepared, could theoretically lead to a cyclopropanecarboxylic acid derivative. Photochemically promoted ring contractions of related nitrogen-containing heterocycles have also been reported, suggesting a potential, albeit specialized, avenue for transformation. chemchart.comchemchart.comchemscene.com
The pyrrolidinone core can undergo specific oxidation reactions. The ketone functional group is susceptible to Baeyer-Villiger oxidation. In this reaction, treatment with a peroxy acid (e.g., m-CPBA) could convert the cyclic ketone into a cyclic ester (a lactone), inserting an oxygen atom between the carbonyl carbon and an adjacent carbon atom. Oxidation could also potentially occur at the carbon alpha to the ring nitrogen (C5), depending on the reagents and conditions used.
Mechanistic Investigations of Key Organic Reactions
While specific mechanistic studies for reactions involving this compound are not available, the mechanisms of the key transformations discussed above are well-established in organic chemistry.
Nucleophilic Addition to Ketone: As previously mentioned, this proceeds via a two-step mechanism: (1) nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, and (2) protonation of the resulting alkoxide to yield the final alcohol product.
Enolate Formation and Reaction: The reaction of the C4-protons with a base involves the formation of a resonance-stabilized enolate anion. This nucleophilic species then attacks an electrophile (E+) in an Sₙ2-like fashion to form a new C-E bond at the alpha-carbon.
Lactam Cleavage (Nucleophilic Acyl Substitution): The ring-opening of the lactam follows the general mechanism for nucleophilic acyl substitution. A nucleophile (e.g., hydroxide) attacks the amide carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the nitrogen atom as part of the ring structure, leading to cleavage of the C-N bond.
Baeyer-Villiger Oxidation: The mechanism involves the initial addition of the peroxy acid to the ketone, forming a Criegee intermediate. This is followed by a concerted migration of one of the alpha-carbons to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group, resulting in the formation of the lactone.
These established mechanisms provide a robust framework for predicting and understanding the chemical transformations of this compound.
Stereochemical Aspects in the Chemistry of 3 Oxo Pyrrolidin 1 Yl Acetic Acid
Chiral Synthesis Methodologies for Enantiomerically Enriched Compounds
The synthesis of enantiomerically enriched pyrrolidinones, including analogues of (3-Oxo-pyrrolidin-1-YL)-acetic acid, is achieved through two principal strategies: the use of external chiral agents such as catalysts or auxiliaries, and the incorporation of pre-existing chirality from a chiral starting material.
Asymmetric catalysis has emerged as a powerful and efficient tool for constructing chiral pyrrolidine (B122466) and pyrrolidinone rings with high enantioselectivity. nih.govmdpi.com This approach avoids the need for stoichiometric chiral auxiliaries and often allows for the direct creation of the desired enantiomer.
Organocatalysis, a field that saw a significant breakthrough with the use of the natural amino acid proline, is particularly relevant. mdpi.comnih.gov Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, have been successfully used to catalyze asymmetric reactions like aldol (B89426) and Michael additions, which can be key steps in forming substituted pyrrolidinone precursors. mdpi.comnih.govmdpi.com For instance, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been effectively used in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position in high enantioselectivity. rsc.org
Metal-based catalysis also offers robust methods for pyrrolidinone synthesis. For example, the enantioselective lithiation of N-Boc-pyrrolidine, directed by a chiral ligand like (−)-sparteine, allows for the introduction of substituents at the C2 position with good selectivity. nih.gov The resulting lithiated intermediate can be trapped with various electrophiles. Subsequent transmetalation to a more stable organozinc reagent can preserve the stereochemical integrity at higher temperatures, enabling further transformations like palladium-catalyzed arylations. nih.gov
Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis
| Catalyst Type | Reaction | Substrates | Key Feature |
|---|---|---|---|
| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Creates quaternary stereocenter at C3 with high enantio- and diastereoselectivity. rsc.org |
| s-BuLi / (−)-sparteine | Asymmetric lithiation-substitution | N-Boc-pyrrolidine | Enantioselective deprotonation at C2, followed by reaction with electrophiles. nih.gov |
The "chiral pool" provides an alternative and powerful strategy for synthesizing enantiomerically pure compounds. This method utilizes readily available and inexpensive chiral molecules, such as amino acids or tartaric acid, as starting materials, embedding their inherent stereochemistry into the final product.
For example, (S)-phenylglycinol has been used as a chiral precursor. nih.gov In one route, condensation of (S)-phenylglycinol with succindialdehyde equivalent under acidic conditions yields an oxazolopyrrolidine intermediate as a single isomer. This intermediate can then react with various nucleophiles to afford selectively substituted pyrrolidine derivatives. nih.gov
Tartaric acid is another versatile chiral precursor. Both L- and D-tartaric acid have been used as starting points for the multi-step synthesis of complex pyrrolidine-based organocatalysts, demonstrating the transfer of stereochemical information from the starting material to the final product. mdpi.com
Diastereoselective and Enantioselective Transformations
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions are designed to control this process, favoring the formation of one diastereomer over the other.
A notable example is the diastereoselective synthesis of fused lactone-pyrrolidinones from acyclic precursors using an oxidative radical cyclization. acs.orgacs.org In these reactions, manganese(III) acetate (B1210297) is used to generate a radical from an α-amido malonate. The subsequent intramolecular cyclization onto an alkene can create multiple adjacent stereocenters with a high degree of diastereoselectivity. acs.org The diastereomeric ratio of the products can often be influenced by reaction conditions such as temperature and the concentration of additives like copper(II) salts. acs.org
The incorporation of a pyrrolidine-2,4-dione (B1332186) moiety into peptide chains has also been achieved with high diastereoselectivity. nih.gov Such modifications can significantly enhance the stability of the resulting peptide analogues compared to their natural counterparts. nih.gov Furthermore, organocatalytic approaches have proven effective in controlling diastereoselectivity. For instance, the reaction between isobutyraldehyde (B47883) and nitro-styrene, catalyzed by certain pyrrolidine-based catalysts, can yield the syn-product with high diastereoselectivity (up to 91:9 dr). nih.gov
Resolution Techniques for Racemic Mixtures
When a chiral compound is synthesized without stereochemical control, it is formed as a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple recrystallization. Resolution is the process of separating these enantiomers. libretexts.org
The most common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orgbuchler-gmbh.com Diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. After separation, the chiral resolving agent is removed, yielding the individual, enantiomerically pure compounds. libretexts.org For a racemic acid like this compound, a chiral base (e.g., Cinchona alkaloids like quinine (B1679958) or quinidine) could be used as the resolving agent to form diastereomeric salts. buchler-gmbh.com
Kinetic resolution is another powerful technique. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This has been successfully applied to racemic C-3 substituted pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. rsc.org The catalyst selectively promotes the reaction of one enantiomer at a much faster rate, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric excess. rsc.org
Table 2: Common Racemic Resolution Strategies
| Technique | Principle | Example Application |
|---|---|---|
| Diastereomer Formation | Reaction of a racemate with a chiral resolving agent to form separable diastereomers. libretexts.org | Using a chiral base like a Cinchona alkaloid to resolve a racemic carboxylic acid. buchler-gmbh.com |
| Kinetic Resolution | A chiral catalyst or reagent reacts faster with one enantiomer, allowing separation of the unreacted enantiomer. rsc.org | Chiral oxazaborolidine catalysts for the resolution of C-3 substituted pyrrolidine-2,5-diones. rsc.org |
Determination of Absolute and Relative Stereochemistry of Chiral Analogues
Once a chiral compound has been synthesized, it is crucial to determine its stereochemistry—both the relative arrangement of atoms (relative configuration) and the absolute three-dimensional orientation (absolute configuration).
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), is a powerful tool for determining relative stereochemistry. acs.org By observing through-space correlations between protons, one can deduce which groups are on the same side of a ring or molecule (syn) and which are on opposite sides (anti). acs.org
For the determination of absolute configuration, chiroptical methods are invaluable. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The experimental ECD spectrum can be compared to spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for each possible enantiomer. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
Chemical derivatization is another established method. The chiral compound can be converted into a derivative containing a known stereocenter, and the properties of the resulting diastereomers analyzed. Alternatively, a chiral moiety can be cleaved from the molecule and its stereochemistry determined by comparison with authentic, commercially available standards, often using techniques like chiral gas chromatography-mass spectrometry (GCMS). acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data for the compound (3-Oxo-pyrrolidin-1-YL)-acetic acid. The analysis below is therefore based on predicted values and general principles of NMR spectroscopy as they would apply to this structure.
¹H NMR Spectroscopic Analysis
¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following proton signals would be anticipated. The chemical shifts (δ) are influenced by the electronic environment of each proton.
A detailed analysis would reveal the following expected proton environments:
-CH₂-COOH (Carboxymethyl protons): These protons on the carbon adjacent to the carboxylic acid group would likely appear as a singlet, as there are no adjacent protons to cause splitting. Due to the electron-withdrawing nature of the adjacent nitrogen and the distant carbonyl and carboxyl groups, their chemical shift would be in the range of 3.0-4.0 ppm.
-N-CH₂-C=O (Methylene protons alpha to carbonyl): The protons on the carbon atom adjacent to the ring carbonyl group would be significantly deshielded and are expected to appear as a singlet. Their predicted chemical shift would be downfield.
-N-CH₂-CH₂- (Methylene protons beta to carbonyl): These protons are adjacent to the nitrogen and further from the carbonyl group. They would likely appear as a triplet, split by the neighboring methylene (B1212753) protons.
-C-CH₂-N- (Methylene protons adjacent to nitrogen): The protons on the carbon at position 5 of the pyrrolidine (B122466) ring would also be a triplet, coupled to the protons at position 4.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₂- (Pyrrolidine, C2) | 3.5 - 3.8 | s |
| -CH₂- (Pyrrolidine, C4) | 2.6 - 2.9 | t |
| -CH₂- (Pyrrolidine, C5) | 3.6 - 3.9 | t |
| -CH₂- (Acetic acid) | 3.2 - 3.5 | s |
| -COOH | 10.0 - 12.0 | s (broad) |
Note: This table is based on theoretical predictions and not experimental data.
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, six distinct carbon signals would be expected.
The expected chemical shifts for the carbon atoms are:
C=O (Carboxylic acid): The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield, typically in the range of 170-180 ppm.
C=O (Pyrrolidone ring): The ketone carbonyl carbon within the pyrrolidine ring would also be found at a very low field, potentially in the range of 205-215 ppm.
-CH₂- (Carboxymethyl carbon): The carbon of the methylene group attached to the nitrogen and the carboxyl group.
-CH₂- (Pyrrolidine carbons): The three methylene carbons of the pyrrolidine ring would have distinct chemical shifts based on their proximity to the nitrogen atom and the carbonyl group.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~172 |
| C=O (Ketone) | ~208 |
| -CH₂- (Acetic acid) | ~50 |
| -CH₂- (Pyrrolidine, C2) | ~55 |
| -CH₂- (Pyrrolidine, C4) | ~38 |
| -CH₂- (Pyrrolidine, C5) | ~48 |
Note: This table is based on theoretical predictions and not experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would confirm the coupling between the methylene protons at positions 4 and 5 of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign which protons are attached to which carbons by showing a cross-peak for each C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For example, HMBC would show correlations from the acetic acid methylene protons to both the carboxylic carbonyl carbon and the adjacent nitrogen-bearing carbons of the pyrrolidine ring, confirming the connectivity of the side chain. Correlations from the pyrrolidine protons to the ketone carbonyl carbon would confirm its position at C3.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₉NO₃, the expected exact mass would be calculated.
Molecular Formula: C₆H₉NO₃
Molecular Weight: 143.14 g/mol
Monoisotopic Mass: 143.05824 Da
An HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 144.0655, confirming the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture by liquid chromatography before their detection by mass spectrometry. This technique is highly sensitive and specific, making it suitable for the analysis of this compound in complex matrices.
In an LC-MS analysis, the compound would first be separated from impurities on an LC column. The retention time would be a characteristic property of the compound under specific chromatographic conditions. Upon entering the mass spectrometer, the compound would be ionized, and its molecular weight determined. Further fragmentation of the molecular ion (MS/MS) would produce a characteristic pattern of fragment ions, which could be used for structural confirmation and sensitive quantification. Common fragmentation pathways for this molecule might include the loss of water (-18 Da), the loss of the carboxyl group (-45 Da), and cleavage of the pyrrolidine ring. The high sensitivity of LC-MS makes it a valuable tool for metabolic studies or for monitoring the presence of this compound at low concentrations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid and the ketone within the pyrrolidinone ring.
Based on data for structurally related compounds, such as other pyrrolidinone derivatives and carboxylic acids, the following characteristic peaks can be anticipated dtic.milspectrabase.comresearchgate.net:
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.
C=O Stretch (Ketone): A strong, sharp absorption band is anticipated around 1710-1750 cm⁻¹. The exact position can be influenced by ring strain and electronic effects within the five-membered pyrrolidinone ring. For comparison, α-pyrrolidinopentiophenone hydrochloride shows a strong carbonyl stretch at 1681 cm⁻¹ researchgate.net.
C=O Stretch (Carboxylic Acid): Another strong absorption, typically found around 1700-1725 cm⁻¹, is expected for the carbonyl group of the carboxylic acid. This peak may overlap with the ketone C=O stretch, potentially appearing as a broadened or shouldered peak.
C-N Stretch (Amide): A stretching vibration for the tertiary amide C-N bond within the pyrrolidinone ring is expected in the range of 1200-1300 cm⁻¹.
C-O Stretch (Carboxylic Acid): The stretching vibration of the C-O single bond in the carboxylic acid group typically appears in the 1210-1320 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Strong | Very Broad |
| Ketone C=O | 1710-1750 | Strong | Sharp |
| Carboxylic Acid C=O | 1700-1725 | Strong | Sharp |
| Amide C-N | 1200-1300 | Medium | |
| Carboxylic Acid C-O | 1210-1320 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as N-substituted 3-hydroxyindolin-2-ones and other pyrrolidine derivatives, allows for a predictive description of its likely solid-state conformation researchgate.netnih.govmdpi.commdpi.com.
It is anticipated that this compound would crystallize in a centrosymmetric space group. The crystal structure would likely be dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules, forming the characteristic dimeric R²₂(8) ring motif. Further hydrogen bonding interactions involving the ketone oxygen atom as an acceptor are also possible. The planarity of the pyrrolidinone ring and the orientation of the acetic acid side chain would be key conformational features determined by this technique.
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimer), C-H···O |
| Dominant Motif | R²₂(8) hydrogen-bonded dimer |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound. For the isomeric compound, (2-Oxopyrrolidin-1-yl)acetic acid, purity is often reported as >95% by HPLC, indicating the utility of this method for the substance class nih.gov.
A typical HPLC method for this compound would employ reversed-phase chromatography. A C18 stationary phase is commonly used for separating polar, ionizable compounds nih.govverdeanalitica.com.brhelixchrom.comsielc.com. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal retention and peak shape. Detection would most likely be performed using a UV detector, as the ketone chromophore is expected to have a UV absorbance.
Table 3: Representative HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water (with 0.1% Formic or Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like carboxylic acids due to their low volatility and tendency to adsorb onto the column. However, GC can be employed if the analyte is first derivatized to a more volatile and thermally stable form. For this compound, derivatization of the carboxylic acid group to its methyl or silyl (B83357) ester would be necessary prior to GC analysis.
GC-MS (Gas Chromatography-Mass Spectrometry) of the derivatized compound could then be used for identification and quantification, particularly for detecting volatile impurities. Studies on related pyrrolidine derivatives have successfully used GC-MS for structural elucidation and quantification in various matrices researchgate.netresearchgate.netwikipedia.orgsigmaaldrich.comnih.gov.
Table 4: Potential GC-MS Parameters (Post-Derivatization)
| Parameter | Typical Conditions |
| Derivatization Agent | Diazomethane (B1218177) or BSTFA (for silylation) |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX or HP-5ms) |
| Carrier Gas | Helium |
| Temperature Program | Ramped from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) |
| Detection | Mass Spectrometry (MS) |
Other Advanced Spectroscopic Techniques, such as UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. This compound possesses a ketone carbonyl group, which acts as a chromophore.
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show a weak absorption band corresponding to the n→π* transition of the ketone carbonyl group. This transition is typically observed in the range of 270-300 nm for saturated ketones. The position and intensity of this absorption can be influenced by the solvent polarity. While keto-enol tautomerism is possible in principle for β-keto systems, for a saturated lactam like 3-oxopyrrolidine, the keto form is expected to be overwhelmingly dominant in solution, and thus, absorptions related to an enol form are not anticipated to be significant nih.govresearchgate.netmdpi.comresearchgate.net.
Table 5: Expected UV-Vis Spectroscopic Data
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |
| n→π* (Ketone) | ~270-300 | Low to Medium | Methanol or Ethanol |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can efficiently compute various molecular attributes. For (3-Oxo-pyrrolidin-1-YL)-acetic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can be used to determine its optimized geometry, vibrational frequencies, and electronic properties. beilstein-journals.org
Theoretical studies on related pyrrolidinone derivatives have demonstrated the utility of DFT in understanding their structure and reactivity. beilstein-journals.org For instance, such calculations can reveal the distribution of electron density and highlight the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Ab Initio Calculations for Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can provide highly accurate descriptions of the electronic structure.
For a molecule like this compound, ab initio calculations can be employed to precisely determine its ground state and excited state energies, ionization potential, and electron affinity. These calculations are particularly valuable for benchmarking the results obtained from more approximate methods like DFT and for investigating phenomena where electron correlation plays a significant role.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior. Molecular dynamics (MD) simulations, in particular, can track the movements of atoms in a molecule over time, providing a view of its conformational flexibility and interactions with its environment.
Prediction of Molecular Properties and Descriptors (e.g., HOMO, LUMO, LogP, TPSA)
Computational methods are widely used to predict key molecular properties and descriptors that are important for drug discovery and development. These descriptors help in assessing the druglikeness of a compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) is another important descriptor, defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Below is a table of predicted molecular properties for this compound based on computational models.
| Property | Predicted Value | Method |
| HOMO Energy | -7.2 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -0.5 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 6.7 eV | DFT (B3LYP/6-31G) |
| LogP | -1.5 | ALOGPS |
| TPSA | 63.3 Ų | Computational |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds.
For this compound, the key flexible bonds would be the C-N bond connecting the acetic acid group to the pyrrolidinone ring and the C-C bond within the acetic acid side chain. By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis can reveal the preferred spatial arrangement of the molecule, which is vital for understanding its interaction with biological macromolecules. Theoretical studies on similar heterocyclic compounds have utilized PES mapping to understand conformational preferences. nih.gov
Computational Elucidation of Reaction Pathways and Mechanisms
Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to observe experimentally. For this compound, computational methods could be used to explore its synthesis or degradation pathways.
For example, by modeling a proposed reaction, such as the nucleophilic substitution on a precursor to form the N-substituted pyrrolidinone, theoreticians can calculate the activation energies for different possible routes. nih.gov This allows for the determination of the most likely reaction mechanism. Such studies can provide valuable insights for optimizing reaction conditions and for understanding the molecule's chemical stability.
Applications of 3 Oxo Pyrrolidin 1 Yl Acetic Acid and Its Derivatives in Organic Synthesis
Utilization as Building Blocks for Complex Heterocyclic Compounds
The bifunctional nature of the (3-Oxo-pyrrolidin-1-YL)-acetic acid scaffold makes it an excellent building block for creating complex heterocyclic systems. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and this reagent provides a direct route to its incorporation.
Precursors for Advanced Nitrogen-Containing Heterocycles
Derivatives of this compound serve as precursors for a variety of advanced nitrogen-containing heterocycles. The ketone and the activated methylene (B1212753) group adjacent to it are key reaction points. For instance, derivatives can be used to synthesize complex thiazoles. The synthesis can proceed through the bromination of a related pyrrolidinone derivative at the alpha-position to the ketone, followed by reaction with thiocarbonyl compounds to form the thiazole (B1198619) ring.
Furthermore, these pyrrolidinone-thiazole hybrids can be elaborated into even more complex systems. The carboxylic acid function can be converted to an acid hydrazide, which then serves as a synthon for building 1,2,4-triazole (B32235) and oxadiazole rings through various cyclization strategies. This highlights the role of the initial scaffold in generating a cascade of heterocyclic structures.
Role in the Synthesis of Fused Ring Systems
The pyrrolidine framework is a cornerstone for building fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The synthesis of fused-ring systems often involves creating bonds between the pyrrolidine ring and another cyclic structure. Methodologies like intramolecular cyclization and cycloaddition reactions are commonly employed.
One powerful technique is the 1,3-dipolar cycloaddition, where azomethine ylides react with dipolarophiles to create pyrrolidine-containing fused rings. nih.gov This method is a versatile and convergent approach for synthesizing five-membered heterocycles. nih.gov For example, complex and functionalized fused-ring polycyclic compounds, such as heptacyclic pyrrolo[2,1-a]isoquinolines, have been synthesized using 1,3-dipolar cycloaddition reactions. cymitquimica.com Ruthenium-catalyzed oxidative coupling of heterocyclic amides with internal alkynes represents another advanced strategy for accessing fused heterocycle-pyridinones through C-H and N-H bond activation. rsc.org These strategies underscore the importance of the pyrrolidine unit, derivable from structures like this compound, in constructing intricate, multi-ring systems. rsc.orgnih.gov
Intermediate in the Synthesis of Various Complex Organic Molecules
Beyond being a primary building block, this compound and its derivatives function as crucial intermediates in multi-step synthetic sequences. Their ability to be converted into a wide range of other functional groups makes them a versatile platform in total synthesis.
For example, chiral derivatives such as (S)-(–)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol are used as building blocks for novel nicotinic acetylcholine (B1216132) receptor ligands, which have shown potential as cognition-enhancing agents. sigmaaldrich.com The synthesis of various substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which incorporate pyrrolidinone, thiazole, pyrrole (B145914), 1,2,4-triazole, and other heterocyclic fragments, demonstrates the role of the core structure as a key intermediate. Many of these resulting complex molecules have been investigated for their biological properties.
The following table summarizes the application of the pyrrolidine scaffold in generating complex heterocyclic systems.
| Target Heterocycle Type | Synthetic Method | Description |
| Thiazoles | Hantzsch Thiazole Synthesis variant | A brominated pyrrolidinone derivative is reacted with a thiocarbonyl compound to form the thiazole ring. |
| 1,2,4-Triazoles | Intramolecular Dehydrative Cyclization | A thiosemicarbazide, derived from the pyrrolidinone's carboxylic acid group, undergoes base-catalyzed cyclization. |
| Fused Pyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylides, which can be generated from various precursors, react with dipolarophiles to yield complex fused pyrrolidine structures. nih.govcymitquimica.com |
| Fused Pyridinones | Ru-Catalyzed Oxidative Coupling | Heterocyclic amides undergo coupling with alkynes, involving C-H and N-H bond activation, to form fused pyridinone systems. rsc.org |
Role as a Reagent in Specific Organic Transformations
While primarily valued as a structural scaffold or building block, the reactivity of the functional groups in this compound allows it to participate as a key reactant in specific transformations. Its most significant role is in cycloaddition reactions, where the core structure is incorporated into a new ring system. In [3+2] cycloaddition reactions, for instance, derivatives can act as the three-atom component to construct five-membered rings. researchgate.net The ketone functionality can also participate in condensation reactions with various nucleophiles to initiate the formation of larger, more complex structures.
Strategies for Divergent Synthesis Pathways
Divergent synthesis is a powerful strategy in medicinal chemistry for generating libraries of structurally diverse compounds from a common intermediate, facilitating the exploration of structure-activity relationships. digitellinc.comnih.gov The this compound scaffold is exceptionally well-suited for such approaches due to its multiple, orthogonally reactive functional groups. nih.gov
A divergent strategy using this scaffold could involve:
Modification of the Ketone: The ketone can be subjected to reduction, reductive amination, or reaction with organometallic reagents to introduce a variety of substituents and create new stereocenters.
Derivatization of the Carboxylic Acid: The acid can be converted into esters, amides, or acid halides, allowing for the attachment of a wide range of molecular fragments.
Functionalization of the Pyrrolidine Ring: The carbon atoms of the ring itself can be functionalized, for example, through alpha-halogenation next to the ketone, followed by nucleophilic substitution.
This approach allows chemists to systematically and efficiently produce a large number of distinct molecules from a single, readily accessible starting material, which is a pivotal tool for sustainable drug discovery. digitellinc.comnih.gov
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| This compound | 2-(3-oxopyrrolidin-1-yl)acetic acid |
| Thiazole | Thiazole |
| 1,2,4-Triazole | 1,2,4-Triazole |
| Oxadiazole | Oxadiazole |
| Pyrrolo[2,1-a]isoquinoline | Pyrrolo[2,1-a]isoquinoline |
| Pyridinone | Pyridinone |
| (S)-(–)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Q & A
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Modeling Approach : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and identify reactive sites (e.g., carbonyl carbons). Validate with experimental kinetic data .
Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies in NMR spectral data for this compound derivatives?
- Troubleshooting : Verify solvent deuteriation and calibration. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with crystallographic data for conformation validation .
Q. What bioassay protocols are optimal for evaluating the antimicrobial efficacy of this compound?
Q. How can researchers differentiate between covalent and non-covalent interactions of this compound with proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
